molecular formula C27H20F2N4O2S B2626401 (E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide CAS No. 882223-77-0

(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

Cat. No.: B2626401
CAS No.: 882223-77-0
M. Wt: 502.54
InChI Key: RKMMDBGGEZWHMW-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the pyrazolyl intermediate: This step involves the reaction of phenylhydrazine with an appropriate diketone to form the pyrazolyl ring.

    Introduction of the difluoromethylsulfanyl group: This is achieved through nucleophilic substitution reactions using difluoromethylsulfanyl reagents.

    Formation of the cyano group:

    Final coupling reaction: The final step involves coupling the intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluoromethylsulfanyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano-substituted pyrazoles and difluoromethylsulfanyl-substituted phenyl derivatives. Examples include:

  • (E)-2-cyano-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide
  • (E)-2-cyano-N-[4-(trifluoromethylsulfanyl)phenyl]-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

Uniqueness

The uniqueness of (E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20F2N4O2S/c1-35-23-11-7-18(8-12-23)25-20(17-33(32-25)22-5-3-2-4-6-22)15-19(16-30)26(34)31-21-9-13-24(14-10-21)36-27(28)29/h2-15,17,27H,1H3,(H,31,34)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMMDBGGEZWHMW-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NC3=CC=C(C=C3)SC(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)SC(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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